Cas no 1424749-06-3 ((E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide)

(E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide structure
1424749-06-3 structure
Product name:(E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
CAS No:1424749-06-3
MF:C18H15ClN2OS
MW:342.842501878738
CID:5888078
PubChem ID:75364632

(E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 1424749-06-3
    • Z976573916
    • (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
    • 3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
    • EN300-26687955
    • Inchi: 1S/C18H15ClN2OS/c19-15-5-2-1-4-14(15)16-8-6-13(23-16)7-9-17(22)21-18(12-20)10-3-11-18/h1-2,4-9H,3,10-11H2,(H,21,22)/b9-7+
    • InChI Key: XTDXHSVDPSWERE-VQHVLOKHSA-N
    • SMILES: ClC1C=CC=CC=1C1=CC=C(/C=C/C(NC2(C#N)CCC2)=O)S1

Computed Properties

  • Exact Mass: 342.0593620g/mol
  • Monoisotopic Mass: 342.0593620g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 522
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 81.1Ų

(E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26687955-0.05g
3-[5-(2-chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide
1424749-06-3 95.0%
0.05g
$212.0 2025-03-20

Additional information on (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide

Introduction to (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide (CAS No. 1424749-06-3)

(E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1424749-06-3, belongs to a class of molecules that exhibit promising properties for further exploration in drug discovery and development. The intricate molecular architecture of this compound, characterized by a conjugated system involving a thiophene ring and a prop-2-enamide moiety, makes it an intriguing candidate for various biochemical interactions.

The structural composition of (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide incorporates several key functional groups that contribute to its chemical reactivity and potential biological efficacy. The presence of a thiophene ring at the 5-position substituted with a 2-chlorophenyl group introduces a region of electronic delocalization, which is often associated with enhanced binding affinity to biological targets. Additionally, the amide group at the N-position, linked to a cyanocyclobutyl side chain, provides another layer of complexity that can influence both the solubility and metabolic stability of the compound.

In recent years, there has been growing interest in the development of heterocyclic compounds for therapeutic applications due to their diverse biological activities. The thiophene scaffold, in particular, has been extensively studied for its role in various pharmacological contexts, including anti-inflammatory, antimicrobial, and anticancer properties. The incorporation of a chloro substituent on the phenyl ring further modulates the electronic properties of the molecule, potentially enhancing its interaction with biological receptors.

The cyanocyclobutyl moiety in the structure of this compound adds another dimension to its pharmacological profile. Cyanocyclobutyl groups are known to enhance lipophilicity and metabolic stability, which are crucial factors in drug design. This modification can improve the compound's ability to cross biological membranes and resist enzymatic degradation, thereby increasing its bioavailability and therapeutic efficacy.

Recent advancements in computational chemistry have enabled more accurate predictions of the biological activity of complex molecules like (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide. Molecular docking studies have suggested that this compound may interact with various protein targets, including enzymes and receptors involved in critical cellular pathways. For instance, preliminary simulations indicate potential binding interactions with kinases and transcription factors, which are often implicated in diseases such as cancer and inflammation.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, has been instrumental in constructing the desired molecular framework efficiently. These synthetic strategies not only enhance the scalability of production but also allow for modifications that can further optimize biological activity.

In vitro studies have begun to unravel the pharmacological potential of (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide. Initial experiments have shown promising results in terms of inhibitory effects on certain enzymes and cell lines. For example, preliminary data suggest that this compound may exhibit inhibitory activity against specific kinases relevant to cancer progression. Additionally, its interaction with other biological targets has been explored using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular structure and dynamics.

The potential applications of this compound extend beyond oncology. Research is ongoing into its possible role in managing inflammatory diseases and neurological disorders. The unique combination of structural features makes it a versatile scaffold for further derivatization aimed at enhancing specific pharmacological profiles. By modifying substituents or introducing new functional groups, chemists can fine-tune the properties of this molecule to better suit particular therapeutic needs.

The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. Current efforts are focused on optimizing synthetic routes to improve scalability while maintaining high standards of quality control. Furthermore, toxicological assessments are being conducted to evaluate potential side effects associated with prolonged exposure to this compound.

The future direction for research on (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide includes exploring its mechanism of action in greater detail through both experimental and computational approaches. Understanding how this molecule interacts with biological targets at the molecular level will provide valuable insights for drug design optimization. Additionally, preclinical studies are planned to assess its pharmacokinetic properties and therapeutic potential in animal models before moving on to human trials.

In conclusion, (E)-3-[5-(2-Chlorophenyl)thiophen-2-yl]-N-(1-cyanocyclobutyl)prop-2-enamide (CAS No. 1424749-06-3) represents a promising candidate for further development in pharmaceutical chemistry. Its unique structural features offer potential advantages in terms of biological activity and metabolic stability. As research continues to uncover new applications for this compound, it holds promise as a valuable tool in the quest for novel therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd